molecular formula C20H28N2O5 B12327977 tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B12327977
M. Wt: 376.4 g/mol
InChI Key: OHIDTOHABVCDBC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tert-butyl group, and a dihydrobenzo dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with piperidine to form the amide linkage.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in applications where these properties are desired .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 4-[(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)13-21-18(23)15-5-4-6-16-17(15)26-12-11-25-16/h4-6,14H,7-13H2,1-3H3,(H,21,23)

InChI Key

OHIDTOHABVCDBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=C3C(=CC=C2)OCCO3

Origin of Product

United States

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